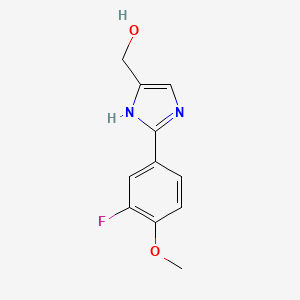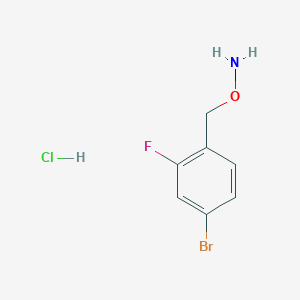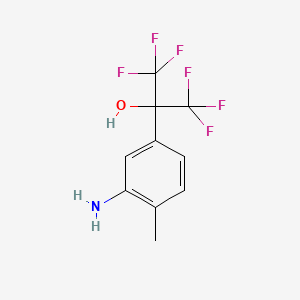
2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an amino group, a methyl group, and a hexafluoroisopropanol moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 3-amino-4-methylphenol with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-amino-4-methylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity material suitable for various applications.
化学反応の分析
Types of Reactions
2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially altering their function. The amino group can form hydrogen bonds with target molecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
4-Amino-3-methylphenol: A related compound with similar structural features but lacking the hexafluoroisopropanol moiety.
2-Amino-5-hydroxytoluene: Another structurally similar compound with different functional groups.
Uniqueness
2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its hexafluoroisopropanol moiety, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and ability to interact with biological systems, making it valuable for various applications.
特性
分子式 |
C10H9F6NO |
|---|---|
分子量 |
273.17 g/mol |
IUPAC名 |
2-(3-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H9F6NO/c1-5-2-3-6(4-7(5)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 |
InChIキー |
XWGBIQDRWIONFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



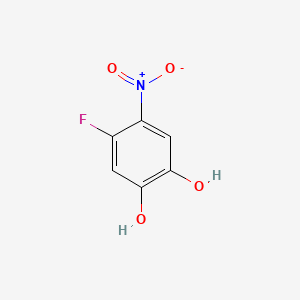

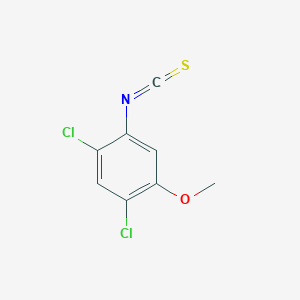
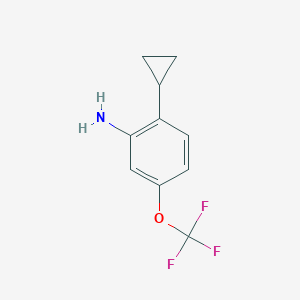

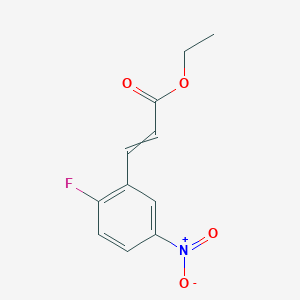
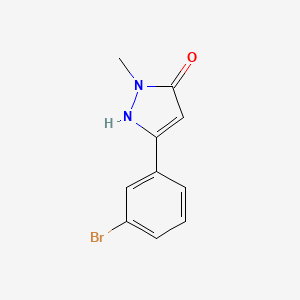
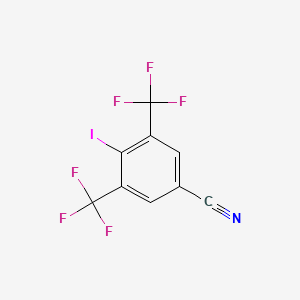
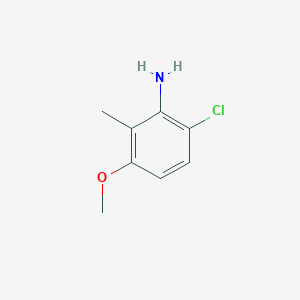
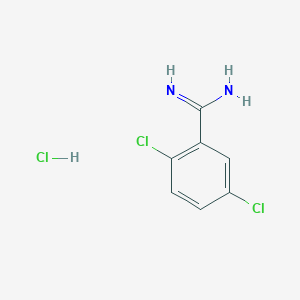
![Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13695985.png)
